molecular formula C22H18BrNO4S B2439916 N-(2-benzoyl-4-bromophenyl)-3-(phenylsulfonyl)propanamide CAS No. 892852-58-3

N-(2-benzoyl-4-bromophenyl)-3-(phenylsulfonyl)propanamide

Cat. No. B2439916
CAS RN: 892852-58-3
M. Wt: 472.35
InChI Key: JKCNIGALOBDJQV-UHFFFAOYSA-N
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Description

“N-(2-benzoyl-4-bromophenyl)methanesulfonamide” is a chemical compound with the molecular formula C14H12BrNO3S and a molecular weight of 354.22 .


Molecular Structure Analysis

The molecular structure of this compound consists of a benzoyl group attached to a bromophenyl group, which is further attached to a methanesulfonamide group .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 354.22 . Other physical and chemical properties like melting point, boiling point, and density were not specified in the sources I found.

Scientific Research Applications

Synthesis and Chemical Properties

Research into compounds similar to N-(2-benzoyl-4-bromophenyl)-3-(phenylsulfonyl)propanamide often involves the development of practical synthesis methods for complex organic molecules. For example, Qiu et al. (2009) detailed a practical synthesis approach for 2-fluoro-4-bromobiphenyl, a molecule with relevance in the manufacture of non-steroidal anti-inflammatory drugs, highlighting the challenges and solutions in synthesizing brominated organic compounds (Qiu et al., 2009). This research is significant for understanding the synthetic pathways that might be involved in producing compounds like N-(2-benzoyl-4-bromophenyl)-3-(phenylsulfonyl)propanamide.

Environmental and Pharmaceutical Applications

In addition to synthesis, related research focuses on the environmental impact and potential pharmaceutical applications of brominated compounds. For example, studies on the degradation of pharmaceuticals in the environment, such as the work by Qutob et al. (2022), explore advanced oxidation processes to address the accumulation of recalcitrant compounds, including brominated substances (Qutob et al., 2022). This research is pertinent for understanding the environmental pathways and transformations of brominated organic compounds, potentially including those similar to N-(2-benzoyl-4-bromophenyl)-3-(phenylsulfonyl)propanamide.

Medicinal Chemistry and Drug Design

In the realm of medicinal chemistry, the design and study of compounds with specific pharmacological targets are of high interest. Although direct studies on N-(2-benzoyl-4-bromophenyl)-3-(phenylsulfonyl)propanamide were not found, research into similar compounds provides insights into the methodologies and applications in drug design. For instance, the exploration of novel synthetic opioids and their potential risks and benefits highlights the importance of understanding the structure-activity relationships in developing new therapeutics (Sharma et al., 2018). Such studies are crucial for identifying the therapeutic potentials of structurally complex compounds, including brominated benzoyl derivatives.

properties

IUPAC Name

3-(benzenesulfonyl)-N-(2-benzoyl-4-bromophenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18BrNO4S/c23-17-11-12-20(19(15-17)22(26)16-7-3-1-4-8-16)24-21(25)13-14-29(27,28)18-9-5-2-6-10-18/h1-12,15H,13-14H2,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKCNIGALOBDJQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C=CC(=C2)Br)NC(=O)CCS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18BrNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

472.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-benzoyl-4-bromophenyl)-3-(phenylsulfonyl)propanamide

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